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Recent scientific investigations have highlighted the significant anticancer properties of extracts

derived from various species of the Phellinus mushroom. These natural extracts have

demonstrated promising results in inhibiting the growth of a wide array of cancer cell lines,

positioning them as a focal point for researchers, scientists, and drug development

professionals. This guide provides a comprehensive comparison of the effects of different

Phellinus extracts on various cancer cell lines, supported by experimental data and detailed

methodologies.

Comparative Efficacy of Phellinus Extracts on
Cancer Cell Viability
Extracts from several Phellinus species, including Phellinus linteus, Phellinus igniarius, and

Phellinus baumii, have exhibited potent cytotoxic effects against a multitude of cancer cell lines.

The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in

inhibiting biological or biochemical functions, has been a central metric in these studies.

A study on a polyphenol extract from Phellinus baumii revealed its dose-dependent cytotoxic

activity against several human tumor cell lines after 48 hours of treatment. The IC50 values

were determined to be 49.07 ± 0.5 µg/mL for A549 (lung cancer), 54.05 ± 0.7 µg/mL for

HCT116 (colon cancer), 96.14 ± 4.9 µg/mL for Hela (cervical cancer), 105.0 ± 10.7 µg/mL for

T24 (bladder cancer), and 140.1 ± 9.6 µg/mL for HepG2 (liver cancer).[1] Notably, the extract
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showed no significant toxic effects on normal human embryonic kidney (HEK293) cells at

concentrations below 80 μg/mL, suggesting a degree of selectivity for cancer cells.[1]

In another investigation, isolated compounds from Phellinus igniarius demonstrated significant

antitumor activities. One compound, 4-(3,4-dihydroxyphenyl)-3-buten-2-one, exhibited

remarkable cytotoxicity with IC50 values of 0.5334 µmol/L on the H526 human lung cancer cell

line, 1.885 µmol/L on the DU145 prostate cancer cell line, and 1.057 µmol/L on the HEL

erythroleukemia cell line. Other isolated compounds showed good selectivity for NOMO-1 and

SKM-1 acute myeloid leukemia cell lines.[2] Importantly, these compounds did not show

significant toxicity to normal hamster cell lines (CHL and CHO) at concentrations up to 10

µmol/L.[2]

Furthermore, a methanol extract of Phellinus linteus was tested on colon cancer cell lines HCT-

116 and SW-480. The IC50 value for the SW-480 cell line after 72 hours of exposure was

determined to be 169.80 ± 2.56 µg/mL.

The following tables summarize the cytotoxic effects of various Phellinus extracts on different

cancer cell lines.

Table 1: IC50 Values of Phellinus baumii Polyphenol Extract on Various Cancer Cell Lines (48h

Treatment)[1]

Cell Line Cancer Type IC50 (µg/mL)

A549 Lung Cancer 49.07 ± 0.5

HCT116 Colon Cancer 54.05 ± 0.7

Hela Cervical Cancer 96.14 ± 4.9

T24 Bladder Cancer 105.0 ± 10.7

HepG2 Liver Cancer 140.1 ± 9.6

Table 2: IC50 Values of Isolated Compounds from Phellinus igniarius on Various Cancer Cell

Lines[2]
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Compound Cell Line Cancer Type IC50 (µmol/L)

4-(3,4-

dihydroxyphenyl)-3-

buten-2-one

H526 Lung Cancer 0.5334

4-(3,4-

dihydroxyphenyl)-3-

buten-2-one

DU145 Prostate Cancer 1.885

4-(3,4-

dihydroxyphenyl)-3-

buten-2-one

HEL Erythroleukemia 1.057

3-hydroxyfriedel-3-en-

2-one
NOMO-1

Acute Myeloid

Leukemia
0.7955

Ergosta-4, 6, 8 (14),

22-tetraen-3-one
NOMO-1

Acute Myeloid

Leukemia
1.828

Table 3: IC50 Values of Phellinus linteus Methanol Extract on Colon Cancer Cell Lines (72h

Treatment)

Cell Line Cancer Type IC50 (µg/mL)

SW-480 Colon Cancer 169.80 ± 2.56

Mechanisms of Action: Induction of Apoptosis and
Cell Cycle Arrest
The anticancer effects of Phellinus extracts are largely attributed to their ability to induce

programmed cell death, or apoptosis, and to cause cell cycle arrest in cancer cells.

Phellinus baumii polyphenol extract has been shown to induce apoptosis in A549 lung cancer

cells, with the total apoptotic rate increasing in a dose-dependent manner.[1] This was

accompanied by an accumulation of reactive oxygen species (ROS) and a decrease in the

mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway of
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apoptosis.[1] Furthermore, the extract was found to cause S phase arrest in the cell cycle of

A549 cells.[1]

Similarly, the total ethanol extract of Phellinus igniarius (TPI) was found to induce apoptosis in

gastric cancer SGC-7901 cells through a mitochondria-dependent pathway.[3] This was

evidenced by the activation of caspase-9 and caspase-3, cleavage of PARP, and an increased

Bax/Bcl-2 ratio.[3] TPI also blocked the SGC-7901 cell cycle at the G0/G1 phase.[3]

Polysaccharides from P. igniarius have also been shown to induce mitochondrial apoptosis in

HepG2 liver cancer cells by increasing ROS and the expression of p53.[4]

The diagram below illustrates the general experimental workflow for assessing the anticancer

effects of Phellinus extracts.
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Caption: Experimental workflow for evaluating the anticancer effects of Phellinus extracts.

Signaling Pathways Targeted by Phellinus Extracts
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The induction of apoptosis by Phellinus extracts is mediated through the modulation of specific

signaling pathways. A key pathway implicated is the intrinsic or mitochondrial pathway of

apoptosis.

Phellinus extracts can induce oxidative stress within cancer cells, leading to an increase in

ROS. This, in turn, disrupts the mitochondrial membrane potential and leads to the release of

cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a

cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner

caspase). Activated caspase-3 proceeds to cleave various cellular substrates, such as PARP,

ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

This process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax

are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, further promoting

apoptosis.

The following diagram illustrates the mitochondrial apoptosis pathway induced by Phellinus

extracts.
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Caption: Mitochondrial apoptosis pathway induced by Phellinus extracts.
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Cell Viability (MTT) Assay
The cytotoxicity of Phellinus extracts is commonly determined using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures

the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple

formazan product.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Treatment: The cells are then treated with various concentrations of the Phellinus extract and

incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours at 37°C.

[5]

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization

solvent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry
Apoptosis is quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma

membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only

enter cells with compromised membranes (late apoptotic or necrotic cells).

Cell Treatment: Cells are treated with the Phellinus extract for the desired time.

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-

buffered saline (PBS).
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Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and

PI according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of

viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their

fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of key proteins

involved in apoptosis.[6][7]

Protein Extraction: After treatment with the Phellinus extract, cells are lysed in a suitable

buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

protein assay, such as the BCA assay.

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent

non-specific antibody binding.

Antibody Incubation: The membrane is incubated with primary antibodies specific for the

target proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a

loading control like β-actin) overnight at 4°C. This is followed by incubation with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. The band intensities are quantified using densitometry software.
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Extracts from various Phellinus species demonstrate significant and selective anticancer

activity against a broad range of cancer cell lines. Their ability to induce apoptosis, primarily

through the mitochondrial pathway, and to arrest the cell cycle highlights their therapeutic

potential. The data presented in this guide underscore the importance of continued research

into the bioactive compounds of Phellinus mushrooms and their mechanisms of action, which

could lead to the development of novel and effective cancer therapies. Further in vivo studies

are warranted to validate these promising in vitro findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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